molecular formula C18H25NO5 B047474 (3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 201856-57-7

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No. B047474
M. Wt: 335.4 g/mol
InChI Key: CZTZICYNMYGUNU-JQXSQYPDSA-N
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Description

This compound belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. While direct studies on "(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate" specifically might not be extensively documented, insights can be drawn from related compounds within the same chemical family. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step processes including displacement, acylation, Wittig cyclization, and intramolecular reactions. For instance, Lei et al. (2010) described a synthesis pathway involving displacement, acylation, and Wittig cyclization reaction for a related compound, showcasing the intricate steps required to synthesize such molecules (Lei, 2010).

Scientific Research Applications

Environmental and Biodegradation Studies

Research on synthetic phenolic antioxidants (SPAs) and ethers like ETBE has revealed their widespread use in various industrial and commercial products, their occurrence in environmental matrices, and their biodegradation processes. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, air particulates, sea sediment, and river water. Studies suggest the need for future research to explore the contamination and environmental behaviors of novel high molecular weight SPAs and to develop SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020). Moreover, ETBE's biodegradation in soil and groundwater has been extensively studied, highlighting microorganisms capable of degrading ETBE aerobically, which could inform bioremediation efforts for environmental cleanup (Thornton et al., 2020).

Antioxidant Research and Synthetic Applications

Research into neo fatty acids, neo alkanes, and their derivatives, including compounds containing tertiary butyl groups, has explored their applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural metabolites and synthetic compounds demonstrate diverse biological activities, suggesting their potential utility in cosmetic, agronomic, and pharmaceutical industries. This area of research emphasizes the importance of developing novel compounds with specific functional groups, like tert-butyl, for various applications (Dembitsky, 2006).

Synthetic Routes and Chemical Transformations

The study of synthetic routes for compounds like vandetanib highlights the role of tert-butyl-containing intermediates in facilitating chemical transformations. These synthetic pathways, involving steps like substitution, deprotection, and cyclization, underline the versatility and commercial value of tert-butyl group-containing compounds in industrial-scale chemical synthesis (Mi, 2015).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZICYNMYGUNU-JQXSQYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432979
Record name tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

CAS RN

201856-57-7
Record name 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201856-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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